molecular formula C9H5N3O2 B11906716 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11906716
M. Wt: 187.15 g/mol
InChI Key: RKFAFRAJXMNHMH-UHFFFAOYSA-N
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Description

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a cyano group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridines with suitable electrophiles. One common method is the condensation of 2-aminopyridine with β-ketoesters or 1,3-diones in the presence of an oxidizing agent such as PhI(OAc)2 . The reaction conditions often include the use of a catalyst, such as BF3·Et2O, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and H2O2.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both cyano and carboxylic acid groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

5-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-4-6-2-1-3-8-11-5-7(9(13)14)12(6)8/h1-3,5H,(H,13,14)

InChI Key

RKFAFRAJXMNHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C#N)C(=O)O

Origin of Product

United States

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